molecular formula C49H50N2O10 B1171171 Interleukin-12 CAS No. 187348-17-0

Interleukin-12

Número de catálogo: B1171171
Número CAS: 187348-17-0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Discovery and Nomenclature

IL-12 was first identified in 1989 by Giorgio Trinchieri and colleagues during efforts to purify lymphotoxin (LT) from B-cell supernatants. While studying natural killer (NK) cell activation, Michiko Kobayashi isolated a heterodimeric protein composed of 35 kDa (p35) and 40 kDa (p40) subunits, which enhanced NK cell cytotoxicity, proliferation, and IFN-γ production. Initially termed natural killer cell stimulatory factor (NKSF) and cytotoxic lymphocyte maturation factor (CLMF), the cytokine was later standardized as This compound (IL-12) by the International Union of Immunological Societies. Its discovery marked the first characterization of a heterodimeric cytokine, paving the way for the identification of related family members like IL-23 and IL-35.

Classification within the Cytokine Family

IL-12 belongs to the IL-12 cytokine family , a group of heterodimeric proteins that includes IL-23, IL-27, and IL-35. These cytokines share structural and functional features:

  • Subunit Composition : IL-12 consists of p35 (IL12A) and p40 (IL12B) subunits, while other family members combine different α- and β-chains (Table 1).
  • Receptor Signaling : IL-12 binds to the IL-12 receptor (IL-12R), a heterodimer of IL-12Rβ1 and IL-12Rβ2, activating JAK2/TYK2 kinases and STAT4 transcription factors.

Table 1: IL-12 Family Members and Their Subunits

Cytokine α-Subunit β-Subunit Primary Receptor
IL-12 p35 p40 IL-12Rβ1/IL-12Rβ2
IL-23 p19 p40 IL-23R/IL-12Rβ1
IL-27 p28 Ebi3 gp130/WSX-1
IL-35 p35 Ebi3 IL-12Rβ2/gp130

Structurally, IL-12’s p35 subunit resembles type I cytokines (e.g., IL-6), while p40 is homologous to cytokine receptors like IL-6Rα. This unique architecture enables IL-12 to function as both a cytokine and a receptor-like signaling molecule.

Evolutionary Perspective of IL-12

The IL-12 family evolved through gene duplication and divergence from ancestral class I helical cytokines, which share a four-α-helix bundle fold. Key evolutionary insights include:

  • Subunit Origins : The p35 subunit (IL12A) diverged from IL-6 family cytokines, while p40 (IL12B) evolved from soluble cytokine receptors.
  • Functional Conservation : IL-12’s role in Th1 responses is conserved across vertebrates, with orthologs identified in mammals, birds, and fish. For example, murine IL-12 shares 70% amino acid identity with human IL-12 and exhibits similar immunostimulatory properties.
  • Gene Duplication Events : The IL12A and IL12B genes arose from chromosomal duplication events, enabling combinatorial pairing with other subunits (e.g., Ebi3 in IL-35).

IL-12’s evolutionary trajectory underscores its critical role in host defense, balancing pro-inflammatory responses against pathogens while preventing excessive tissue damage.

Propiedades

Número CAS

187348-17-0

Fórmula molecular

C49H50N2O10

Origen del producto

United States

Análisis De Reacciones Químicas

Modulation by Heparin

Heparin, a glycosaminoglycan, binds to human Interleukin-12 (hIL-12) with low micromolar affinity and can increase its bioactivity by more than 6-fold . Biophysical studies suggest that heparin induces minor conformational changes and promotes dimerization of hIL-12 .

Effects of Heparin on this compound Bioactivity

PropertyEffect
Binding Affinity to hIL-12Low micromolar
Bioactivity Enhancement>6-fold increase
Conformational ChangesMinor
OligomerizationInduces dimerization
Proteolytic DegradationModestly protects hIL-12
Binding to Cell Surfaces/ReceptorsEnhances

This compound Receptor Interactions and Signaling

This compound exerts its biological activities through binding to a membrane receptor complex composed of two subunits: Interleukin-12Rβ1 and Interleukin-12Rβ2 . These subunits belong to the class I cytokine receptor family .

  • Receptor Subunits: Interleukin-12Rβ1 and Interleukin-12Rβ2

  • Downstream Signaling: Activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway

    • Interleukin-12Rβ1 associates with tyrosine kinase 2 (TYK2)

    • Interleukin-12Rβ2 associates with JAK2, leading to phosphorylation of JAK2

    • STAT4 is a primary downstream target, with minor effects on STAT1, STAT3, and STAT5

JAK-STAT Pathway Activation by this compound

Receptor SubunitAssociated KinaseKey Signaling Event
Interleukin-12Rβ1TYK2Recruitment and activation of TYK2
Interleukin-12Rβ2JAK2Phosphorylation and activation of JAK2
STAT TargetSTAT4Activation of STAT4-mediated transcription

Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level. Several transcription factors are involved in the regulation of the Interleukin-12B gene, which encodes the p40 subunit . These factors include NF-κB, Ets, Spi-1, AP-1, IRF-1, KLF-1, NFAT, and ICSBP .

  • Positive Regulators: NF-κB, Ets, IRF-1

  • Negative Regulators: NR4A1

This compound expression can also be modulated by interactions between antigen-presenting cells (APCs) and T cells through CD40 and CD40L . Furthermore, interferon-gamma (IFN-γ) priming acts as a positive feedback loop, enhancing this compound production .

Factors Influencing this compound Production

FactorEffectMechanism
NF-κBUpregulationTranscriptional activation of the Interleukin-12B gene
CD40/CD40L interactionUpregulationEnhancement of p38 MAPK-mediated this compound production
Interferon-gamma (IFN-γ)UpregulationInduction of Interleukin-12p35 by IRF-1 and p40 by ICSBP
Fcγ receptorsDownregulationCross-linking of Fcγ receptors suppresses this compound production

Post-translational Modifications and Complex Formation

This compound exists as a heterodimer of p35 and p40 subunits, linked by disulfide bonds . The formation of this heterodimer is essential for its biological activity. Although p35 transcripts are found in many cell types, free p35 is not secreted without the p40 subunit . The p40 subunit can also form homodimers (p402), which may exhibit biological activities antagonistic to the this compound p70 heterodimer .

This compound Desensitization

Repeated exposure to this compound can lead to reduced this compound concentrations and biological effects, a phenomenon known as this compound desensitization . This may occur due to increased clearance or reduced bioavailability of this compound following repeated doses . One proposed mechanism involves the upregulation of this compound receptor on T cells, leading to increased receptor-mediated clearance in the serum .

Comparación Con Compuestos Similares

Structural and Functional Comparison with IL-12 Family Cytokines

IL-12 belongs to the IL-12 cytokine family, which includes IL-23, IL-27, and IL-35. Key distinctions are outlined below:

Parameter IL-12 IL-23 IL-27
Subunits p35 + p40 p19 + p40 p28 + EBI3
Primary Source Dendritic cells, macrophages Activated dendritic cells Antigen-presenting cells
Key Receptor IL-12Rβ1/β2 IL-23R + IL-12Rβ1 WSX-1 + gp130
Major Role Th1 differentiation, IFN-γ production Th17 stabilization, inflammation Immunoregulation, suppresses Th1/Th17
Clinical Relevance Cancer immunotherapy, infections Autoimmunity (e.g., psoriasis) Anti-inflammatory, autoimmune therapy
Safety Profile High toxicity at high doses Linked to chronic inflammation Favorable in preclinical models

Key Findings :

  • IL-12 and IL-23 share the p40 subunit but drive divergent immune pathways (Th1 vs. Th17) .
  • IL-27 counterbalances IL-12 by suppressing IFN-γ and promoting IL-10, highlighting its role in immune tolerance .

Comparison with IFN-γ

IL-12 and IFN-γ synergize in anti-pathogen and anti-tumor immunity but differ in origin and function:

Parameter IL-12 IFN-γ
Source Antigen-presenting cells T cells, NK cells
Primary Function Induces IFN-γ production Direct antiviral, MHC class I upregulation
Therapeutic Use Adjuvant in cancer vaccines Monotherapy for viral infections
Synergy IL-12 enhances IFN-γ production; IFN-γ amplifies IL-12 receptor expression Dependent on IL-12 for sustained activity

Research Insight :

  • In murine models of Neospora caninum, IL-12 treatment reduced brain parasite load by elevating the IFN-γ:IL-4 ratio, but protection was transient and IFN-γ-dependent .

Recombinant IL-12 vs. Gene-Delivered IL-12

Different delivery systems for IL-12 influence efficacy and safety:

Parameter Recombinant IL-12 (rhIL-12) Plasmid DNA/mRNA IL-12 Adenoviral IL-12
Production CHO cells In vitro transcription Viral vector
Bioactivity Similar to natural IL-12 Lower bioactivity Higher IFN-γ induction
Toxicity Dose-limiting systemic effects Reduced toxicity with localized delivery Inflammatory reactions
Clinical Trials Phase II for renal cell carcinoma Phase I for lung cancer (inhaled EV-mRNA) Phase I for digestive tumors

Key Studies :

  • Nanoparticle-delivered IL-12 plasmid DNA showed 60% higher transfection efficiency in hepatocytes compared to polyethylenimine vectors .
  • Inhalable extracellular vesicle (EV)-delivered IL-12 mRNA reduced tumor burden in murine lung cancer models with minimal systemic toxicity .

IL-12 in Combination Therapies

IL-12 synergizes with checkpoint inhibitors and chemotherapy:

Combination Partner Mechanism Outcome Reference
Anti-PD-1 Enhances CTL infiltration and IFN-γ Improved tumor regression in melanoma models
Radiotherapy Mitigates immune suppression post-radiation Reduced myelosuppression in tumor patients
siRNA Targeting TGF-β Reduces immunosuppressive tumor microenvironment Controlled oscillatory tumor behavior in aggressive cancers

Métodos De Preparación

HEK293 Cell Line Optimization

Stable IL-12-transduced HEK293 cells cultured in serum-free media demonstrate consistent yields of 0.31 ± 0.05 mg/mL. Hollow fiber bioreactors enhance cell density and prolong production viability to 3 months, addressing scalability challenges. Serum-free conditions minimize contamination risks and simplify downstream purification, critical for clinical-grade manufacturing.

Transfection and Selection Protocols

Lentiviral transduction ensures stable integration of IL-12 genes, with G418 selection maintaining clonal purity. Daily monitoring of supernatants via ELISA confirms production stability, with peak yields harvested between days 26–36.

Heparin-Affinity Chromatography for IL-12 Purification

Binding and Elution Dynamics

IL-12 exhibits moderate heparin affinity (Kd(app) = 69 ± 1 μM), enabling single-step purification on heparin Sepharose columns. Supernatants loaded in 10 mM phosphate buffer (pH 7.2) elute as a single peak at 500 mM NaCl, achieving ~98% purity.

Table 1: Heparin-Affinity Purification Efficiency

ParameterValue
Column MatrixHeparin Sepharose
Elution Buffer500 mM NaCl
Purity (RP-HPLC)98%
Yield (mg/mL culture)0.31 ± 0.05

Post-Purification Processing

Desalting via 10 kDa molecular weight cut-off membranes and concentration steps ensure optimal protein stability. Western blot under non-reducing conditions confirms intact p35-p40 disulfide bonds, a prerequisite for receptor binding.

Structural and Functional Characterization

Conformational Stability

Far-UV circular dichroism reveals α-helical content consistent with native IL-12, while differential scanning calorimetry shows a melting temperature (Tm) of 68°C, indicating thermal stability. Steady-state tryptophan fluorescence spectra (λmax = 340 nm) further confirm proper tertiary structure.

Bioactivity Validation

ELISAs quantify IL-12 concentrations, while bioassays measuring IFN-γ induction in NK cells verify potency. Comparative studies show heparin-purified IL-12 matches commercial standards (e.g., R&D Systems’ 219-IL) in stimulating lymphocyte proliferation.

Challenges in Industrial-Scale Production

Cost and Scalability

While hollow fiber bioreactors improve yield, media costs and bioreactor maintenance remain barriers. Heparin columns require periodic regeneration, adding operational complexity.

Structural Heterogeneity

Despite ~98% purity, trace aggregates detected via size-exclusion chromatography necessitate additional polishing steps for clinical use .

Q & A

Q. What are the standard methodologies for detecting and quantifying IL-12 in immune cell cultures?

IL-12 detection typically employs enzyme-linked immunosorbent assays (ELISAs) targeting the bioactive p70 heterodimer. Key considerations include:

  • Antibody specificity : Validate cross-reactivity with IL-12 subunits (p35/p40) to avoid false positives .
  • Sample preparation : Use protease inhibitors to prevent cytokine degradation in cell supernatants .
  • Controls : Include recombinant IL-12 standards and negative controls (e.g., unstimulated cells) to normalize batch variability .

Q. How does IL-12 contribute to T helper 1 (TH1) cell differentiation in vitro?

IL-12 induces TH1 polarization via STAT4 phosphorylation. Experimental protocols often involve:

  • Co-culture systems : Dendritic cells or macrophages stimulated with pathogens (e.g., heat-killed Listeria monocytogenes) secrete IL-12, which activates naïve CD4+ T cells .
  • Flow cytometry : Measure IFN-γ production (TH1 marker) and STAT4 activation to confirm IL-12-dependent signaling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in IL-12’s dual pro-inflammatory and anti-tumor roles?

Discrepancies arise from context-dependent IL-12 signaling. Mitigation approaches include:

  • Temporal dosing : Preclinical models show pulsed IL-12 administration reduces toxicity while maintaining anti-tumor efficacy .
  • Cellular source analysis : Single-cell RNA sequencing distinguishes IL-12 production by dendritic cells (pro-inflammatory) versus regulatory B cells (anti-inflammatory) .
  • Meta-analysis : Cross-reference studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables like murine vs. human IL-12 isoforms .

Q. How can researchers ensure recombinant IL-12 (rhIL-12) bioactivity and purity during production?

Quality control requires multi-modal validation:

  • Bioactivity assays : Measure IFN-γ induction in peripheral blood mononuclear cells (PBMCs) .
  • Structural analysis : Use tryptic peptide mapping and N-terminal sequencing to confirm subunit integrity .
  • Purity tests : SEC-HPLC (size exclusion) and IE-HPLC (ion exchange) assess aggregation and charge variants, respectively .
Parameter Method Acceptance Criteria
BioactivityPBMC IFN-γ assay≥80% reference standard activity
PuritySDS-PAGE, SEC-HPLC≥95% monomeric form
Subunit compositionWestern blot, ELISAp70 heterodimer confirmed

Q. What are the challenges in modeling IL-12/IL-23 subunit equilibrium in autoimmune diseases like psoriasis?

IL-12 (p35/p40) and IL-23 (p19/p40) share the p40 subunit, complicating mechanistic studies. Solutions include:

  • Subunit-selective inhibitors : Use anti-p40 monoclonal antibodies (e.g., ustekinumab) to dissect signaling contributions .
  • Gene-edited models : CRISPR-Cas9 knockout of IL12A (p35) vs. IL23A (p19) in murine psoriasis models to isolate pathway effects .

Methodological and Reporting Standards

Q. How should IL-12 studies address reproducibility in preclinical models?

Follow NIH guidelines for experimental rigor:

  • Sample size : Minimum n = 3 biological replicates per group .
  • Blinding : Randomize treatment groups and use blinded data analysis to reduce bias .
  • Data transparency : Publish raw datasets (e.g., cytokine concentrations, RNA-seq files) in supplementary materials .

Q. What statistical frameworks are optimal for analyzing IL-12 dose-response relationships?

  • Non-linear regression : Fit sigmoidal curves to EC50/IC50 data (e.g., IL-12-induced IFN-γ levels) .
  • Multivariate analysis : Account for covariates like cell viability or donor variability in PBMC assays .

Emerging Techniques

Q. Can plant-based bioreactors address scalability challenges in IL-12 production?

Transgenic tobacco plants in mist bioreactors show promise:

  • Yield optimization : Murine IL-12 production increased 3-fold via sucrose feeding and pH control .
  • Contamination mitigation : Closed-system bioreactors reduce endotoxin risks compared to mammalian cell cultures .
  • Future directions : Scale-up requires optimizing glycosylation patterns for human therapeutic compatibility .

Ethical and Reporting Considerations

Q. How to ethically justify IL-12 studies involving pro-inflammatory risks?

  • Preclinical justification : Demonstrate therapeutic potential via meta-analysis of IL-12’s anti-tumor efficacy .
  • Clinical trial design : Phase I protocols must include toxicity monitoring (e.g., cytokine release syndrome) .

Q. What are common pitfalls in publishing IL-12 research, and how to avoid them?

  • Overinterpretation : Differentiate correlation (e.g., IL-12 levels and disease severity) from causation using knockout models .
  • Figure clarity : Label IL-12 signaling pathways with Reactome standards (e.g., stable identifiers) .
  • Citation practices : Prioritize primary literature over reviews for mechanistic claims .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.